1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine
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Overview
Description
1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine is a chemical compound with a molecular formula of C10H14N4O2S It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of a methylsulfonyl group and a nitro-substituted pyridine ring attached to the piperazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Piperazine Derivative: The nitro-substituted pyridine is then reacted with piperazine to form the desired piperazine derivative. This reaction is typically carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Introduction of Methylsulfonyl Group: The final step involves the introduction of the methylsulfonyl group. This can be achieved by reacting the piperazine derivative with methylsulfonyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the methylsulfonyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino-substituted piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfonyl)-4-(2-nitro-5-pyridinyl)piperazine: Similar structure but with different positioning of the nitro group.
1-(Methylsulfonyl)-4-(5-nitro-3-pyridinyl)piperazine: Similar structure but with different positioning of the nitro group.
1-(Methylsulfonyl)-4-(5-nitro-4-pyridinyl)piperazine: Similar structure but with different positioning of the nitro group.
Uniqueness
1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine is unique due to the specific positioning of the nitro group on the pyridine ring. This positioning can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds. The presence of both the methylsulfonyl and nitro groups provides a combination of properties that can be exploited in various applications, setting it apart from other piperazine derivatives.
Properties
Molecular Formula |
C10H14N4O4S |
---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
1-methylsulfonyl-4-(5-nitropyridin-2-yl)piperazine |
InChI |
InChI=1S/C10H14N4O4S/c1-19(17,18)13-6-4-12(5-7-13)10-3-2-9(8-11-10)14(15)16/h2-3,8H,4-7H2,1H3 |
InChI Key |
SOEHZPBVIBYGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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